帕迪加他

描述

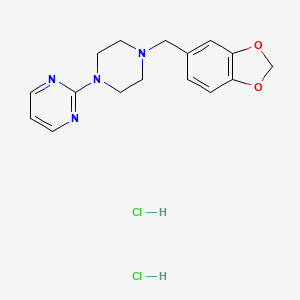

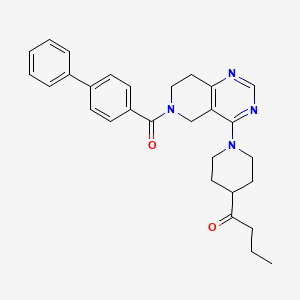

Pradigastat is a potent, selective, and orally active diacylglycerol acyltransferase 1 (DGAT1) inhibitor . It has been used in trials studying the treatment of Non-alcoholic Fatty Liver Disease (NAFLD) . It belongs to the class of organic compounds known as phenylpyridines .

Synthesis Analysis

Pradigastat is primarily metabolized by hepatic glucuronosyl transferase (UGT) enzymes UGT1A1 and UGT1A3 . The elimination of Pradigastat occurs via feces through the biliary pathway .Molecular Structure Analysis

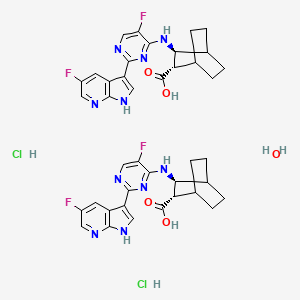

Pradigastat has a chemical formula of C25H24F3N3O2 . Its average molecular weight is 455.481 .Chemical Reactions Analysis

Following oral administration, Pradigastat is slowly absorbed and slowly eliminated . Food intake does not impact Pradigastat exposure to any clinically relevant extent .科学研究应用

药代动力学和药效学:帕迪加他显示出剂量依赖性地抑制超重或肥胖受试者的餐后甘油三酯水平。它吸收缓慢,半衰期长而被消除。它还影响餐后葡萄糖和胰岛素水平,并增加血浆胰高血糖素样肽-1 水平 (Meyers 等人,2015 年)。

药物-药物相互作用研究:帕迪加他不会显着改变对乙酰氨基酚、地高辛或华法林的药代动力学,表明药物-药物相互作用最小。这表明与这些药物合用时它的安全性 (Ayalasomayajula 等人,2015 年), (Yan 等人,2014 年)。

心脏安全性:帕迪加他在人体中不会延长 QTc 间期,表明与 QTc 延长相关的恶性心律失常的风险较低,这对心脏安全性很重要 (Meyers 等人,2016 年)。

肾和肝损伤:研究表明,帕迪加他在轻度至中度肾或肝功能受损患者中的药代动力学没有显着改变。然而,严重肾功能受损患者的暴露增加 (Mita 等人,2015 年), (Hirano 等人,2015 年)。

食物效应:帕迪加他的生物利用度随食物略有增加,但没有达到临床显着程度,表明相对于进餐时间剂量具有灵活性 (Ayalasomayajula 等人,2015 年)。

家族性乳糜微粒血症 (FCS):帕迪加他显着降低 FCS 患者的血浆甘油三酯水平,表明其作为治疗这种罕见疾病的潜力 (Meyers 等人,2015 年)。

作用机制

安全和危害

Pradigastat is associated with mild, transient gastrointestinal adverse events . It has low drug-drug interaction potential, exhibiting no interaction with atazanavir, probenecid, rosuvastatin, digoxin, warfarin, or oral contraceptives . It does not induce photosensitivity in humans at the highest clinical dose of 40 mg .

未来方向

Pradigastat has been evaluated in a number of clinical trials involving healthy volunteers, and involving patients with FCS and other metabolic conditions . Anji Pharma has completed enrollment in its Phase 2 proof of concept study of Pradigastat in patients with chronic idiopathic constipation . The results of these trials will provide more insights into the efficacy, safety, and tolerability of Pradigastat .

属性

IUPAC Name |

2-[4-[4-[5-[[6-(trifluoromethyl)pyridin-3-yl]amino]pyridin-2-yl]phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3N3O2/c26-25(27,28)23-12-10-21(15-30-23)31-20-9-11-22(29-14-20)19-7-5-18(6-8-19)17-3-1-16(2-4-17)13-24(32)33/h5-12,14-17,31H,1-4,13H2,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXALXAKNHIROPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=NC=C(C=C3)NC4=CN=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026085 | |

| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

455.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

956136-95-1, 956136-98-4 | |

| Record name | Pradigastat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956136951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pradigastat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12866 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-[5-[[6-(Trifluoromethyl)-3-pyridinyl]amino]-2-pyridinyl]phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sodium 2-((trans)-4-(4-(5-((6-(trifluoromethyl)pyridin-3-yl)amino)pyridin-2-yl)phenyl)cyclohexyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRADIGASTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2U23G6VNUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

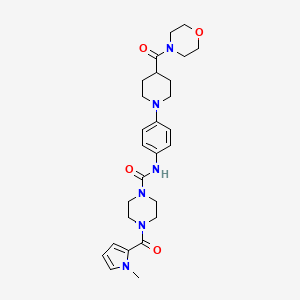

![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

![2-((4-amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)-5-methyl-3-o-tolylquinazolin-4(3H)-one](/img/structure/B610106.png)